molecular formula C10H7F3N2 B13589922 4-(Trifluoromethyl)isoquinolin-3-amine

4-(Trifluoromethyl)isoquinolin-3-amine

Cat. No.: B13589922
M. Wt: 212.17 g/mol
InChI Key: LZYBKJQEODVFGY-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)isoquinolin-3-amine is a chemical compound with the molecular formula C10H7F3N2 and a molecular weight of 212.17 g/mol . It is characterized by the presence of a trifluoromethyl group attached to the isoquinoline ring, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)isoquinolin-3-amine typically involves the trifluoromethylation of isoquinoline derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by various reagents, including silver nitrate (AgNO3) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to ensure safety and efficiency. The exact methods can vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)isoquinolin-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

    Substitution reagents: Such as halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines .

Scientific Research Applications

4-(Trifluoromethyl)isoquinolin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)isoquinolin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Trifluoromethyl)isoquinolin-3-amine include:

Properties

Molecular Formula

C10H7F3N2

Molecular Weight

212.17 g/mol

IUPAC Name

4-(trifluoromethyl)isoquinolin-3-amine

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-7-4-2-1-3-6(7)5-15-9(8)14/h1-5H,(H2,14,15)

InChI Key

LZYBKJQEODVFGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2C(F)(F)F)N

Origin of Product

United States

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